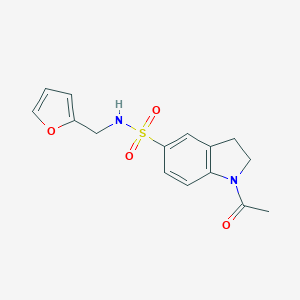
1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPCPX, and it is a potent and selective antagonist of the adenosine A1 receptor.
科学的研究の応用
DPCPX has been used extensively in scientific research as a tool to study the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. It is involved in a wide range of physiological processes, including sleep, pain perception, and cardiovascular regulation. Adenosine exerts its effects by binding to specific receptors, including the A1 receptor.
DPCPX has been used to study the role of the adenosine A1 receptor in various physiological processes. For example, DPCPX has been used to investigate the role of the A1 receptor in sleep regulation. Studies have shown that DPCPX can block the sleep-promoting effects of adenosine, suggesting that the A1 receptor is involved in the regulation of sleep.
作用機序
DPCPX exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This, in turn, leads to a decrease in the activity of protein kinase A and a decrease in the phosphorylation of various target proteins.
Biochemical and Physiological Effects
DPCPX has been shown to have a wide range of biochemical and physiological effects. For example, DPCPX has been shown to inhibit the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This suggests that the A1 receptor is involved in the regulation of neurotransmitter release.
DPCPX has also been shown to have cardiovascular effects. Studies have shown that DPCPX can increase heart rate and blood pressure, suggesting that the A1 receptor is involved in the regulation of cardiovascular function.
実験室実験の利点と制限
DPCPX has several advantages for use in lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of the A1 receptor in various physiological processes. DPCPX is also relatively stable and can be easily synthesized in the lab.
However, there are also limitations to the use of DPCPX in lab experiments. For example, DPCPX is not a perfect antagonist and may have off-target effects. Additionally, the effects of DPCPX may be influenced by factors such as the concentration of adenosine and the expression level of the A1 receptor.
将来の方向性
There are several future directions for the study of DPCPX and the adenosine A1 receptor. One area of interest is the role of the A1 receptor in pain perception. Studies have shown that adenosine can modulate pain perception, and the A1 receptor may be involved in this process. DPCPX could be used to investigate the role of the A1 receptor in pain perception and the potential therapeutic applications of A1 receptor antagonists for the treatment of pain.
Another area of interest is the role of the A1 receptor in cardiovascular function. DPCPX has been shown to have cardiovascular effects, and further studies could investigate the potential therapeutic applications of A1 receptor antagonists for the treatment of cardiovascular disease.
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPCPX and the adenosine A1 receptor could lead to new insights into the role of adenosine in various physiological processes and the potential therapeutic applications of A1 receptor antagonists.
合成法
The synthesis of DPCPX involves several steps, including the reaction of 2,5-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methylisoxazole-3-carboxamide to form the amide intermediate. The amide is then treated with methanesulfonyl chloride to form the corresponding mesylate. Finally, the mesylate is reacted with methylamine to form the final product, DPCPX.
特性
製品名 |
1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
分子式 |
C19H21N3O5 |
分子量 |
371.4 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-11-4-5-12(2)15(6-11)22-9-14(8-18(22)24)19(25)26-10-17(23)20-16-7-13(3)27-21-16/h4-7,14H,8-10H2,1-3H3,(H,20,21,23) |
InChIキー |
SLBNNFUHASRBPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)